molecular formula C17H32N2O3S B6759324 N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B6759324
M. Wt: 344.5 g/mol
InChI Key: UYTICEXEWYDESO-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3S/c1-14-8-10-19(11-9-14)16-6-4-15(5-7-16)18-23(20,21)13-17-3-2-12-22-17/h14-18H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTICEXEWYDESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)NS(=O)(=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and cyclohexyl intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group.

    Introduction of the Methanesulfonamide Moiety: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide shares structural similarities with other piperidine and cyclohexyl derivatives.
  • **Compounds such as N-[4-(4-methylpiperidin-1-yl)cyclohexyl]methanesulfonamide and N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)amine are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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